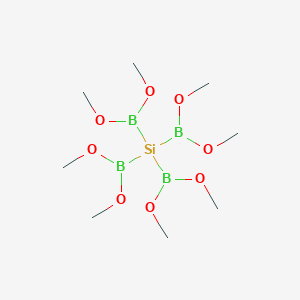
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- is a complex organic compound characterized by its unique quinoxaline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichloro and dioxido groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine, followed by chlorination and oxidation steps. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as sulfur to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- include:
Benzophenone derivatives: Such as Methanone, (4-hydroxyphenyl)phenyl- and Methanone, (4-aminophenyl)phenyl-
Quinoxaline derivatives: Compounds with similar quinoxaline structures but different substituents.
Uniqueness
The uniqueness of Methanone, (6,7-dichloro-1,4-dioxido-3-phenyl-2-quinoxalinyl)phenyl- lies in its specific dichloro and dioxido substitutions, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
60680-42-4 |
|---|---|
Formule moléculaire |
C21H12Cl2N2O3 |
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
(6,7-dichloro-1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-15-11-17-18(12-16(15)23)25(28)20(21(26)14-9-5-2-6-10-14)19(24(17)27)13-7-3-1-4-8-13/h1-12H |
Clé InChI |
ILCJGKHJNGKYOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-])C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
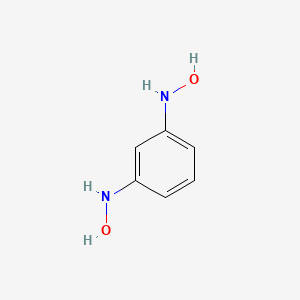
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
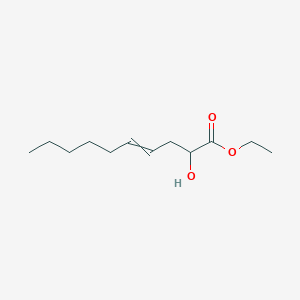
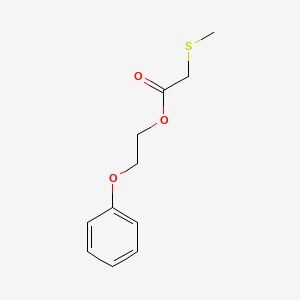
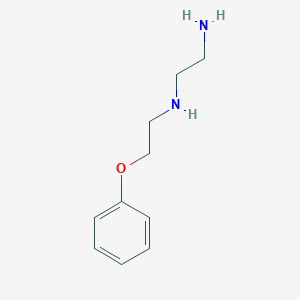
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)


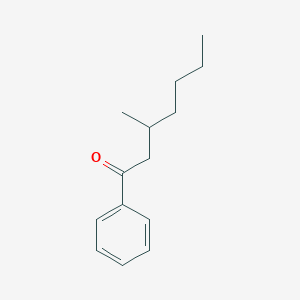
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
